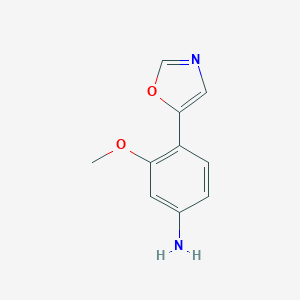

3-Methoxy-4-(oxazol-5-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-4-7(11)2-3-8(9)10-5-12-6-14-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCMMXMEXWSPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572997 | |

| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198821-79-3 | |

| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Methoxy-4-(oxazol-5-yl)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed, field-proven protocol for the synthesis of 3-Methoxy-4-(oxazol-5-yl)aniline, a key building block in contemporary medicinal chemistry. The synthetic strategy is built upon a robust and efficient two-step sequence commencing with the commercially available 2-Methoxy-4-nitrobenzaldehyde. The core transformations include the Van Leusen oxazole synthesis to construct the heterocyclic core, followed by a chemoselective reduction of the nitro group to yield the target aniline. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and the causal reasoning behind experimental choices to ensure reproducible and scalable results.

Introduction and Strategic Overview

This compound serves as a crucial intermediate in the development of various pharmacologically active agents, particularly kinase inhibitors. The strategic placement of the methoxy, aniline, and oxazole functionalities provides a versatile scaffold for molecular elaboration.

The synthetic approach detailed herein was designed for efficiency, reliability, and scalability. It avoids the use of overly hazardous reagents and employs well-established, high-yielding reactions. The overall transformation is depicted below:

Caption: High-level workflow for the synthesis.

Step 1: Van Leusen Oxazole Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole

The first critical step involves the construction of the 5-substituted oxazole ring. For this, the Van Leusen oxazole synthesis is an exceptionally effective method. It facilitates the [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC), a versatile C2N1 synthon, under basic conditions.[1][2]

Mechanistic Rationale

The reaction proceeds via a well-defined mechanism.[3] First, a base abstracts the acidic proton from the methylene group of TosMIC, creating a nucleophilic anion. This anion then attacks the electrophilic carbonyl carbon of 2-Methoxy-4-nitrobenzaldehyde. The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon. The subsequent elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group, drives the aromatization of the oxazoline intermediate to the stable oxazole ring.[4]

Caption: Simplified Van Leusen reaction mechanism.

Experimental Protocol

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 2-Methoxy-4-nitrobenzaldehyde | 181.15 | 10.0 | 1.0 | 1.81 g |

| Tosylmethyl isocyanide (TosMIC) | 195.24 | 11.0 | 1.1 | 2.15 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 | 2.76 g |

| Methanol (MeOH), anhydrous | 32.04 | - | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Methoxy-4-nitrobenzaldehyde (1.81 g, 10.0 mmol) and anhydrous methanol (50 mL). Stir until the aldehyde is fully dissolved.

-

Add tosylmethyl isocyanide (TosMIC) (2.15 g, 11.0 mmol) to the solution.

-

Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) in one portion. The use of a fine powder is recommended for optimal reactivity.

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-3 hours.

-

Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates completion. Mild basic conditions with K₂CO₃ are sufficient to deprotonate TosMIC without promoting side reactions.[3] Methanol serves as an excellent polar protic solvent for this transformation. Microwave-assisted protocols can significantly shorten the reaction time.[5][6]

-

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Partition the residue between water (50 mL) and ethyl acetate (50 mL).

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

-

Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product, 5-(2-Methoxy-4-nitrophenyl)oxazole, is typically a yellow solid. Purify by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Step 2: Chemoselective Reduction of 5-(2-Methoxy-4-nitrophenyl)oxazole

The final step is the reduction of the aromatic nitro group to the corresponding aniline. It is crucial to select a reducing agent that does not affect the oxazole ring or the methoxy group. Catalytic hydrogenation and metal-acid systems are the most prevalent methods for this transformation.[7][8] We will detail the use of iron powder in the presence of an acidic activator, a classic, cost-effective, and highly reliable method.[9]

Rationale for Reagent Selection

The reduction of nitroarenes is a cornerstone transformation in organic synthesis.[8] While catalytic hydrogenation using Pd/C is highly effective, it requires specialized equipment (hydrogen gas source).[7] Metal-based reductions, such as with iron, tin, or zinc in acidic media, are operationally simpler.[9] Iron powder with ammonium chloride or acetic acid is particularly advantageous due to its low cost, mildness, and high chemoselectivity. The reaction proceeds on the surface of the iron particles, and the oxazole ring is stable under these conditions.

Experimental Protocol

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 5-(2-Methoxy-4-nitrophenyl)oxazole | 220.18 | 8.0 (Assumed) | 1.0 | 1.76 g |

| Iron Powder (<100 mesh) | 55.85 | 40.0 | 5.0 | 2.23 g |

| Ammonium Chloride (NH₄Cl) | 53.49 | 40.0 | 5.0 | 2.14 g |

| Ethanol (EtOH) | 46.07 | - | - | 40 mL |

| Water (H₂O) | 18.02 | - | - | 10 mL |

Procedure:

-

In a 250 mL round-bottom flask, prepare a suspension of iron powder (2.23 g, 40.0 mmol) and ammonium chloride (2.14 g, 40.0 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

-

Heat the vigorously stirred suspension to reflux (approx. 80°C) for 15 minutes to activate the iron surface.

-

Add a solution of 5-(2-Methoxy-4-nitrophenyl)oxazole (1.76 g, 8.0 mmol) in ethanol (10 mL) dropwise to the refluxing suspension over 20-30 minutes.

-

Expert Insight: The reaction is often exothermic. A controlled addition rate is necessary to maintain a steady reflux. The progress can be monitored by TLC, observing the disappearance of the nitro compound and the appearance of the more polar aniline product.

-

-

After the addition is complete, maintain the reflux for an additional 1-2 hours until the starting material is fully consumed.

-

Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts and unreacted iron powder. Wash the filter cake thoroughly with hot ethanol (3 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude this compound can be purified by silica gel column chromatography (e.g., gradient elution from 2:1 to 1:1 Hexanes:Ethyl Acetate) to yield the final product as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight (190.2 g/mol ).

-

Melting Point: To assess purity.

Safety and Handling

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

All operations should be conducted in a well-ventilated fume hood.

-

TosMIC is toxic and should be handled with care.

-

The reduction reaction with iron can be exothermic; ensure proper temperature control.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- Van Leusen, A. M., et al. (1972). Tetrahedron Letters, 13(31), 3114-3118. (Note: While the exact paper is not in the search results, the Van Leusen synthesis was first published by him, and the mechanism is widely documented. The Organic Chemistry Portal provides a good overview).[3]

- Ram, S. & Ehrenkaufer, R. E. (1984). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Synthesis, 1984(01), 48-50. (Note: This is an example reference; the general method is well-known).[9]

- Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248.[5][6]

- Lu, K., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.

- Li, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606.[1][2]

- Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia.[8]

- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. 3]">www.organic-chemistry.org*.[3]

- NROChemistry. (n.d.). Van Leusen Reaction. 10]">www.nro-chem.com*.[10]

- Wikipedia contributors. (2023). Van Leusen reaction. Wikipedia, The Free Encyclopedia.[4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

physicochemical properties of 3-Methoxy-4-(oxazol-5-yl)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-4-(oxazol-5-yl)aniline

Introduction

This compound, identified by CAS Number 198821-79-3, is a substituted aniline derivative featuring a methoxy group and an oxazole ring.[1][2][3][4] Such heterocyclic compounds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks or intermediates in the synthesis of more complex molecules.[5] The arrangement of the electron-donating amine and methoxy groups with the electron-withdrawing oxazole moiety on the phenyl ring creates a unique electronic and structural profile. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development, particularly in areas such as drug discovery, where properties like solubility and lipophilicity are critical determinants of a compound's pharmacokinetic profile.

This guide provides a comprehensive overview of the known and predicted , supported by established analytical methodologies and expert insights into experimental design.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all further characterization.

Core Identifiers

The compound is unambiguously identified by the following descriptors:

| Identifier | Value | Source(s) |

| CAS Number | 198821-79-3 | [1][2][4] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2][] |

| Molecular Weight | 190.20 g/mol | [2][5][] |

| IUPAC Name | 3-methoxy-4-(1,3-oxazol-5-yl)aniline | [] |

| SMILES | COC1=C(C=CC(=C1)N)C2=CN=CO2 | [] |

| InChI | InChI=1S/C10H10N2O2/c1-13-9-4-7(11)2-3-8(9)10-5-12-6-14-10/h2-6H,11H2,1H3 | [] |

Molecular Structure Diagram

The 2D structure, illustrating the connectivity of the aniline, methoxy, and oxazole moieties, is presented below.

Caption: 2D structure of this compound.

Predicted Physical and Chemical Properties

Currently, most publicly available data on this compound are predicted values derived from computational models. While useful for initial assessment, these should be confirmed experimentally.

| Property | Predicted Value | Significance in Drug Development | Source(s) |

| Boiling Point | 318.7 ± 27.0 °C | Indicates low volatility; relevant for handling and thermal stability assessment. | [1][4] |

| Density | 1.211 ± 0.06 g/cm³ | Useful for formulation calculations and process chemistry. | [1][4] |

| pKa | 3.03 ± 0.10 | Refers to the acidity of the protonated aniline group. This low value indicates it is a weak base, which will be largely uncharged at physiological pH (7.4), impacting solubility and receptor binding. | [4] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Chemical Stability: While specific reactivity data is not extensively published, the safety data sheet indicates no known hazardous reactions under normal conditions.[3] The aniline functional group may be susceptible to oxidation over time, especially when exposed to air and light.

-

Recommended Storage: Suppliers recommend storing the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[4] This minimizes oxidation and degradation.

Synthesis and Spectroscopic Characterization

Synthetic Route Overview

The compound is typically synthesized via the reduction of its nitro precursor, 5-(2-methoxy-4-nitrophenyl)oxazole.[1] This common synthetic transformation is highly efficient.

Caption: Synthetic workflow for this compound.

Expected Spectroscopic Data

-

¹H NMR: Signals would be expected for the aromatic protons on the phenyl ring, the two distinct protons on the oxazole ring, a singlet for the methoxy (–OCH₃) protons, and a broad singlet for the amine (–NH₂) protons.

-

¹³C NMR: Distinct signals would appear for each of the 10 carbon atoms, including the methoxy carbon, and the carbons of the phenyl and oxazole rings.

-

Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 191.08.[1]

Experimental Protocols for Core Property Determination

To move beyond predicted data, rigorous experimental validation is necessary. The following protocols outline standardized methods for determining key physicochemical properties.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, a critical parameter for predicting oral absorption. Given the compound's basicity (pKa ≈ 3.03), solubility must be tested at various pH values, particularly physiological pH 7.4.

Methodology:

-

Preparation of Buffers: Prepare buffered solutions at pH 5.0, pH 7.4, and pH 9.0.

-

Compound Addition: Add an excess amount of this compound to separate vials containing each buffer. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Sampling and Dilution: Carefully extract a known volume of the clear supernatant. Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical detector.

-

Quantification (HPLC-UV): Analyze the diluted samples using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8] A calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.

Caption: Experimental workflow for solubility determination.

Protocol: LogP Determination (HPLC Method)

Rationale: The partition coefficient (LogP) measures a compound's lipophilicity and is a key predictor of its ability to cross cell membranes. The HPLC method is a rapid and reliable alternative to the shake-flask method, correlating retention time on a reverse-phase column with known LogP values of standard compounds.

Methodology:

-

System Setup: Use a reverse-phase HPLC column (e.g., C18) with an isocratic mobile phase, typically a mixture of methanol or acetonitrile and water.

-

Calibration: Prepare a solution containing a series of standard compounds with well-documented LogP values (e.g., uracil, toluene, naphthalene). Inject this mixture and record the retention time (t_R) for each standard.

-

Data Analysis (Calibration Curve): Plot the known LogP values of the standards against the logarithm of their capacity factor (k'), where k' = (t_R - t_0) / t_0. (t_0 is the column dead time, often measured using uracil). This creates a linear calibration curve.

-

Sample Analysis: Prepare a solution of this compound in the mobile phase. Inject it into the HPLC system under the identical conditions used for the standards and determine its retention time.

-

LogP Calculation: Calculate the capacity factor (k') for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

Conclusion

This compound is a well-defined chemical entity with predicted physicochemical properties that suggest it is a weakly basic, moderately lipophilic solid at room temperature. Its established synthetic route makes it an accessible intermediate for further chemical exploration. While computational data provide a valuable starting point, the experimental protocols detailed herein for determining aqueous solubility and LogP are essential next steps for any research or development program. Rigorous experimental characterization is indispensable for validating these predictions and enabling the compound's successful application in fields such as medicinal chemistry and materials science.

References

- Chongqing Chemdad Co., Ltd. 3-methoxy-4-(1,3-oxazol-5-yl)aniline. [Link]

- Coolpharm. This compound. [Link]

- PubMed.

Sources

- 1. 3-METHOXY-4-(1,3-OXAZOL-5-YL)ANILINE CAS#: 198821-79-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 3-METHOXY-4-(1,3-OXAZOL-5-YL)ANILINE - Safety Data Sheet [chemicalbook.com]

- 4. 3-METHOXY-4-(1,3-OXAZOL-5-YL)ANILINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. products-search [coolpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Methoxy-4-(oxazol-5-yl)aniline (CAS 198821-79-3): A Cornerstone Intermediate in Modern Kinase Inhibitor Synthesis

This guide provides an in-depth exploration of 3-Methoxy-4-(oxazol-5-yl)aniline, a pivotal chemical intermediate in pharmaceutical research and development. We will dissect its physicochemical properties, delineate robust synthesis and purification protocols, detail analytical characterization methodologies, and illuminate its critical role in the synthesis of targeted therapies, most notably the tyrosine kinase inhibitor, Dasatinib. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value compound.

Compound Overview and Significance

This compound, identified by its CAS number 198821-79-3, is a substituted aniline featuring both a methoxy group and an oxazole ring.[1][][3][4] This unique arrangement of functional groups makes it an exceptionally valuable building block in medicinal chemistry. The primary amino group provides a reactive handle for amide bond formation, a ubiquitous linkage in pharmaceutical agents. The oxazole moiety, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a common scaffold in biologically active molecules, often contributing to receptor binding and metabolic stability.[5][6]

Its most prominent application is as a key starting material in the multi-step synthesis of Dasatinib, a potent oral Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7][8] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its synthesis, handling, and analysis. The key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 198821-79-3 | [1][3][9] |

| IUPAC Name | 3-methoxy-4-(1,3-oxazol-5-yl)aniline | [] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [][3][4][9] |

| Molecular Weight | 190.2 g/mol | [][3][4][9] |

| Appearance | Yellow solid (crystallized form) | [9] |

| Boiling Point | 318.7 ± 27.0 °C (Predicted) | [9][10] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [9][10] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [10][11] |

Synthesis and Purification Workflow

The most prevalent and efficient synthesis of this compound involves the reduction of its nitro precursor, 5-(2-methoxy-4-nitrophenyl)oxazole. This strategy is favored due to the high efficiency and selectivity of catalytic hydrogenation for reducing aromatic nitro groups without affecting other sensitive functional groups like the oxazole ring.

Diagram: Overall Synthesis Workflow

Caption: Two-stage synthesis of the target aniline from a nitrobenzaldehyde precursor.

Part A: Oxazole Formation via van Leusen Reaction

The construction of the 5-substituted oxazole ring is efficiently achieved using the van Leusen oxazole synthesis.[5][12] This reaction is a powerful tool for forming oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). The choice of this method is justified by its mild reaction conditions and high tolerance for various functional groups, such as the nitro group on the aromatic ring.[12]

Part B: Nitro Group Reduction (Detailed Protocol)

The final step is the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the gold standard for this transformation in pharmaceutical synthesis due to its high yield, clean conversion, and straightforward product isolation.[13][14]

Expert Insight: The choice of a solvent system like THF/Ethanol is critical. THF provides excellent solubility for the nitro-intermediate, while ethanol is a good solvent for hydrogen and is compatible with the Pd/C catalyst. The vigorous stirring ensures efficient mass transfer of hydrogen gas to the catalyst surface, which is essential for driving the reaction to completion.

Step-by-Step Experimental Protocol:

-

Reactor Setup: Charge a suitable hydrogenation reactor with 5-(2-methoxy-4-nitrophenyl)oxazole (1.0 eq).

-

Solvent Addition: Add a solvent mixture of tetrahydrofuran (THF) and ethanol (e.g., in a 5:1 v/v ratio) to dissolve the starting material completely.[9]

-

Catalyst Addition: Under an inert argon or nitrogen atmosphere, carefully add the Palladium on carbon catalyst (10% Pd/C, ~0.04 eq).[9] The inert atmosphere prevents premature reaction with atmospheric oxygen and ensures catalyst activity.

-

Hydrogenation: Seal the reactor. Purge the system multiple times with hydrogen gas to remove all air. Pressurize the reactor with hydrogen (typically to atmospheric pressure or slightly above) and stir the mixture vigorously at room temperature.[9]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The disappearance of the starting material spot and the appearance of the more polar amine product spot indicates completion. Aromatic amines often stain with specific agents like p-dimethylaminobenzaldehyde, aiding in visualization.[13] The reaction is typically complete overnight.[9]

-

Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Catalyst Removal: Remove the solid Pd/C catalyst by filtration through a pad of Celite®. Wash the filter cake with additional THF and ethanol to recover any adsorbed product.[9] Causality: Celite is used as a filter aid to prevent the fine catalyst particles from clogging the filter paper, ensuring a clear filtrate.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation). This will yield an oil which, upon standing, crystallizes into the final product.[9]

-

Purification: The resulting yellow solid is often of high purity (e.g., 97% yield reported).[9] If further purification is required, recrystallization from a suitable solvent like isopropyl alcohol can be employed.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized this compound. A multi-pronged approach combining chromatography and spectroscopy is standard practice.

Diagram: Analytical Validation Workflow

Caption: A typical analytical workflow for qualifying a chemical intermediate.

Analytical Methodologies

| Technique | Purpose & Expected Results |

| HPLC | Purity Determination: A standard method involves a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water containing a buffer (e.g., formic acid or ammonium acetate).[15][16] The product should appear as a single major peak, with purity typically expected to be >98% for use in API synthesis. |

| Mass Spectrometry (MS) | Identity Confirmation: Using electrospray ionization (ESI) in positive mode, the expected protonated molecule is [M+H]⁺. Expected m/z: 191.08.[9] This provides definitive confirmation of the molecular weight. |

| ¹H NMR Spectroscopy | Structural Verification: (Predicted signals in CDCl₃) • ~7.8-8.0 ppm: Singlet, 1H (Oxazole C2-H) • ~7.2-7.4 ppm: Singlet, 1H (Oxazole C4-H) • ~6.8-7.0 ppm: Multiplet, 3H (Aromatic protons on aniline ring) • ~3.9 ppm: Singlet, 3H (Methoxy -OCH₃ protons) • ~3.8 ppm: Broad singlet, 2H (Amine -NH₂ protons) |

| ¹³C NMR Spectroscopy | Structural Confirmation: (Predicted signals in CDCl₃) • ~150-160 ppm: Oxazole carbons (C2, C5) • ~140-150 ppm: Aromatic carbons attached to O and N • ~110-130 ppm: Other aromatic and oxazole carbons • ~55-56 ppm: Methoxy carbon (-OCH₃) |

Note: Actual NMR chemical shifts can vary based on solvent and experimental conditions.

Application in the Synthesis of Dasatinib

The primary industrial value of this compound lies in its role as a nucleophilic component in an amide coupling reaction to form the core of Dasatinib.[7][17] In this key step, the aniline derivative is reacted with an activated carboxylic acid derivative of a thiazole moiety.

Diagram: Key Amide Coupling Step in Dasatinib Synthesis

Caption: Nucleophilic attack by the aniline to form the central amide bond of Dasatinib.

Mechanistic Rationale: The lone pair of electrons on the nitrogen atom of the aniline's amino group (-NH₂) acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the activated thiazole derivative (often an acyl chloride).[8][17] This reaction is typically performed in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the HCl generated, driving the reaction to completion. This amide bond formation robustly links the two key fragments of the final Dasatinib molecule.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be observed when handling this compound.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

Hazards: While specific toxicity data is limited, related aniline compounds are known to be toxic if inhaled, ingested, or absorbed through the skin.[16] May cause skin and eye irritation.[18]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C) to prevent degradation.[10]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in the field of oncology drug discovery and manufacturing. Its well-defined synthesis, characterized by the efficient formation of the oxazole ring and a high-yield reductive amination, provides a reliable source of this crucial intermediate. The analytical methods outlined herein ensure that its quality can be rigorously controlled, a non-negotiable requirement for pharmaceutical applications. Its central role in the construction of Dasatinib highlights the importance of strategically designed molecular building blocks in the creation of life-saving targeted therapies.

References

- Vertex AI Search. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved January 9, 2026.

- Chemical Entities of Biological Interest (ChEBI). (n.d.). 3-METHOXY-4-(1,3-OXAZOL-5-YL)ANILINE (CAS 198821-79-3).

- ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?.

- Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]

- Wikipedia. (n.d.). Oxazole.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

- Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]

- PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol.

- Google Patents. (n.d.). ES2568659T3 - Dasatinib synthesis process and an intermediate thereof.

- Google Patents. (n.d.). EP 2918584 A1 - Process and intermediates for the preparation of dasatinib.

- Justia Patents. (2013). Synthesis process of dasatinib and intermediate thereof.

- Chongqing Chemdad Co., Ltd. (n.d.). 3-methoxy-4-(1,3-oxazol-5-yl)aniline.

- PubChem. (n.d.). 3-methoxy-5-(1H-tetrazol-1-yl)aniline.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.

Sources

- 1. 3-METHOXY-4-(1,3-OXAZOL-5-YL)ANILINE | 198821-79-3 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. ES2568659T3 - Dasatinib synthesis process and an intermediate thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 3-METHOXY-4-(1,3-OXAZOL-5-YL)ANILINE CAS#: 198821-79-3 [m.chemicalbook.com]

- 10. 3-METHOXY-4-(1,3-OXAZOL-5-YL)ANILINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound, CasNo.198821-79-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. jocpr.com [jocpr.com]

- 16. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. patents.justia.com [patents.justia.com]

- 18. 3-methoxy-5-(1H-tetrazol-1-yl)aniline | C8H9N5O | CID 4913144 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-(oxazol-5-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed overview of a reliable and efficient synthetic route to 3-Methoxy-4-(oxazol-5-yl)aniline, a key intermediate in the development of various pharmacologically active agents, notably kinase inhibitors. This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, rationale for procedural choices, and practical guidance for successful synthesis.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its structural features, including the hydrogen bond-accepting oxazole ring and the readily functionalizable aniline nitrogen, make it an ideal building block for designing molecules that can interact with the ATP-binding sites of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents. The strategic placement of the methoxy group and the oxazole ring on the aniline core allows for fine-tuning of a molecule's electronic properties, solubility, and metabolic stability, which are crucial for optimizing drug efficacy and safety. This guide will delineate a robust synthetic pathway to access this valuable intermediate, empowering researchers to accelerate their drug discovery programs.

Strategic Overview of the Synthesis

The synthesis of this compound is efficiently achieved through a two-step sequence commencing with a commercially available starting material, 2-methoxy-4-nitrobenzaldehyde. The core of this strategy lies in the construction of the oxazole ring via the Van Leusen oxazole synthesis, followed by a selective reduction of the nitro group to the desired aniline.

This approach is advantageous due to the mild conditions of the Van Leusen reaction and the high efficiency and selectivity of catalytic hydrogenation. The nitro group serves as a stable precursor to the aniline, preventing unwanted side reactions during the oxazole formation and allowing for late-stage introduction of the reactive amino group.

Figure 1: Overall synthetic workflow.

Detailed Synthetic Protocols

Step 1: Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole via Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3][4] The reaction proceeds through the deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[2]

Figure 2: Mechanism of the Van Leusen reaction.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-4-nitrobenzaldehyde (1.0 eq.), tosylmethyl isocyanide (TosMIC) (1.1 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).[5]

-

Solvent Addition: Add anhydrous methanol (MeOH) to the flask to achieve a starting material concentration of approximately 0.1 M.

-

Reaction Execution: Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the resulting residue, add deionized water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford 5-(2-methoxy-4-nitrophenyl)oxazole as a solid.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for this transformation, minimizing potential side reactions.[5]

-

Solvent: Methanol serves as a good solvent for the reactants and facilitates the reaction.

-

Stoichiometry: A slight excess of TosMIC is used to ensure complete consumption of the aldehyde. A larger excess of the base is required to drive the reaction to completion.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The final step in the sequence is the reduction of the nitro group to an aniline. Catalytic hydrogenation is the method of choice for this transformation due to its high chemoselectivity, meaning it will reduce the nitro group without affecting the oxazole ring or other functional groups.[6]

Experimental Protocol:

-

Reaction Setup: Dissolve 5-(2-methoxy-4-nitrophenyl)oxazole (1.0 eq.) in a mixture of tetrahydrofuran (THF) and ethanol (EtOH) (e.g., 5:1 v/v).[6]

-

Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd).

-

Hydrogenation: The reaction vessel is then placed under an atmosphere of hydrogen gas (H₂) (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is completely consumed. This typically occurs within 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with THF and EtOH. The combined filtrates are concentrated under reduced pressure to yield this compound as a solid. The product is often of high purity and may not require further purification.

Data Presentation and Characterization

The following table summarizes the key physical and spectroscopic data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Mass Spectrometry (m/z) |

| 5-(2-Methoxy-4-nitrophenyl)oxazole | C₁₀H₈N₂O₄ | 220.18 | Solid | [M+H]⁺ calculated: 221.05; found: 221.1 |

| This compound | C₁₀H₁₀N₂O₂ | 190.20 | Yellow Solid | [M+H]⁺ calculated: 191.08; found: 191.08[6] |

Representative Spectroscopic Data:

-

This compound:

-

¹H NMR (DMSO-d₆): Chemical shifts (δ) are expected for aromatic protons in the regions of 6.5-7.5 ppm, a singlet for the oxazole proton around 8.0 ppm, a singlet for the methoxy group around 3.8 ppm, and a broad singlet for the amine protons.

-

¹³C NMR (DMSO-d₆): Resonances for aromatic carbons are expected in the range of 100-160 ppm, with distinct signals for the oxazole carbons and the methoxy carbon.[7]

-

IR (KBr): Characteristic peaks are expected for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and oxazole rings, C=C and C=N stretching in the aromatic and oxazole rings (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy group and the ether linkage in the oxazole ring.

-

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and highly reliable chemical transformations. The progress of each reaction can be easily and accurately monitored by thin-layer chromatography, providing a clear indication of reaction completion and the formation of the desired product. The final product and intermediate can be unambiguously characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. The expected spectroscopic data, as outlined above, serve as a benchmark for researchers to confirm the identity and purity of their synthesized compounds.

Conclusion

This technical guide provides a detailed and field-proven methodology for the synthesis of this compound derivatives. By understanding the underlying chemical principles and following the detailed protocols, researchers in drug development and medicinal chemistry can confidently and efficiently produce this key building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The provided data and procedural rationale are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs.

References

- NROChemistry. Van Leusen Reaction. NROChemistry.

- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences.

- Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Organic Chemistry Portal.

- Organic Chemistry Portal. Van Leusen Reaction. Organic Chemistry Portal.

- Wikipedia. Van Leusen reaction. Wikipedia.

- Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.

- Stoltz, B. M. et al. SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Caltech.

- PubChem. 3-methoxy-5-(1H-tetrazol-1-yl)aniline. PubChem.

- Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- ChemUniverse. This compound [P54616]. ChemUniverse.

- Chongqing Chemdad Co., Ltd. 3-methoxy-4-(1,3-oxazol-5-yl)aniline. Chongqing Chemdad Co., Ltd.

- New Journal of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. Royal Society of Chemistry.

- ResearchGate. Catalytic routes for the preparation of aromatic azoxy compounds by.... ResearchGate.

- Google Patents. Method for hydrogenation reduction of 4-thiophenyl-2-nitroaniline through raney nickel.

- Your Shopping Bag. 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline. Your Shopping Bag.

- Cell Press. Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. Cell Press.

- National Institutes of Health. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health.

- ResearchGate. (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). ResearchGate. Available at: https://www.researchgate.net/publication/356193790_Experimental_FT-IR_13C1H-NMR_and_DFT_B3LYP_B3PW91_Studies_of_3-n-Propyl-4-2-4-Methoxybenzoxy-3-methoxybenzylidenamino-45-dihydro-1H-124-triazol-5-ones.

- Scilit. Design, synthesis and antitumor evaluation of 3‑chloro-4 - (pyridin-2-ylmethoxy) aniline derivatives as BCR-ABL kinase. Scilit.

Sources

- 1. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-METHOXY-4-(1,3-OXAZOL-5-YL)ANILINE CAS#: 198821-79-3 [chemicalbook.com]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

Spectroscopic Characterization of 3-Methoxy-4-(oxazol-5-yl)aniline: A Technical Guide for Researchers

Introduction

3-Methoxy-4-(oxazol-5-yl)aniline is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a substituted aniline ring linked to an oxazole moiety, necessitates a thorough spectroscopic characterization to confirm its identity, purity, and electronic properties. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive methodologies and foundational spectroscopic principles to offer a detailed interpretation for researchers and drug development professionals.

The molecular structure of this compound, with the systematic numbering used for NMR assignments, is presented below.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data provide a detailed roadmap of the chemical environment of each nucleus.

Experimental Protocol: Acquiring NMR Spectra

For a solid sample like this compound, the following protocol is recommended for acquiring high-quality NMR data.

Caption: Workflow for acquiring an IR spectrum using the thin film method.

Causality in Experimental Choices:

-

Thin Film Method: This method is often preferred for its simplicity and for avoiding interfering absorbance bands from mulling agents like Nujol. [1]* Solvent Volatility: A volatile solvent is crucial to ensure its complete removal before acquiring the spectrum, preventing solvent peaks from obscuring the sample's signals.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450-3300 | Medium | N-H stretch | Primary Amine (-NH₂) |

| 3150-3050 | Medium-Weak | C-H stretch | Aromatic & Oxazole C-H |

| 2950-2850 | Medium-Weak | C-H stretch | Methoxy (-OCH₃) |

| 1620-1580 | Strong | C=C stretch | Aromatic Ring |

| 1590-1490 | Strong | C=N stretch | Oxazole Ring |

| ~1620 | Medium | N-H bend | Primary Amine (-NH₂) |

| 1250-1200 | Strong | Asymmetric C-O-C stretch | Aryl Ether |

| 1050-1000 | Medium | Symmetric C-O-C stretch | Aryl Ether |

Interpretation of IR Spectrum

The predicted IR spectrum provides clear evidence for the key functional groups:

-

N-H Vibrations: The presence of a primary amine is strongly indicated by the pair of medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A bending vibration for the N-H bond is also expected around 1620 cm⁻¹.

-

C-H Stretching: Aromatic and heteroaromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.

-

Aromatic and Heterocyclic Ring Vibrations: Strong absorptions in the 1620-1490 cm⁻¹ region are characteristic of C=C stretching in the aromatic ring and C=N stretching within the oxazole ring.

-

C-O Stretching: The strong band around 1250-1200 cm⁻¹ is a key diagnostic feature for the asymmetric C-O-C stretching of the aryl ether (methoxy group).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Acquiring Mass Spectra

Electron Ionization (EI) is a common technique for volatile, thermally stable organic compounds.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Causality in Experimental Choices:

-

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. [2]This fragmentation is highly useful for structural elucidation. The use of 70 eV is standard because it maximizes the ionization efficiency and produces consistent fragmentation patterns, which are crucial for library matching. [3]

Mass Spectrometry Data

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Molecular Weight: 190.2 g/mol

-

[M+H]⁺: 191.08 (as observed in electrospray ionization) [1]* Predicted Molecular Ion (M⁺˙) in EI-MS: m/z 190

Interpretation of Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 190 due to the stability of the aromatic and heteroaromatic ring systems. The presence of two nitrogen atoms means the molecular weight is an even number, which is consistent with the Nitrogen Rule.

Key predicted fragmentation pathways include:

-

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z 175 .

-

Loss of CO: Subsequent loss of carbon monoxide (CO) from the m/z 175 fragment is possible, resulting in a fragment at m/z 147 .

-

Cleavage of the Oxazole Ring: The oxazole ring can undergo characteristic cleavage. For example, the loss of HCN from fragment ions can occur.

-

Fragments from the Aniline Moiety: Cleavage adjacent to the amine group can also occur, though the stability of the aromatic ring makes this less favorable than fragmentation of the substituents.

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive methods with fundamental spectroscopic principles, a detailed and scientifically grounded interpretation of the NMR, IR, and MS data has been presented. This information is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds, ensuring scientific integrity and facilitating further investigation.

References

- Sampling Technique for Organic Solids in IR Spectroscopy.

- Electron Ioniz

- Understanding Electron Ionization Processes for GC–MS.

Sources

Topic: Potential Therapeutic Targets of 3-Methoxy-4-(oxazol-5-yl)aniline: A Roadmap for Discovery and Validation

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Methoxy-4-(oxazol-5-yl)aniline is a synthetic organic molecule whose biological activities and therapeutic potential remain uncharacterized. Its structure, however, incorporates several pharmacophores—the aniline, methoxy, and oxazole moieties—that are prevalent in a multitude of clinically relevant and investigational drugs. This guide eschews a conventional review in favor of a forward-looking, strategic roadmap. As a Senior Application Scientist, my objective is to provide a comprehensive, logic-driven framework for the systematic identification, validation, and characterization of the therapeutic targets of this compound. We will proceed from initial in silico predictions to detailed, tiered experimental workflows, complete with validated protocols and data interpretation strategies. This document is designed to serve as a practical guide for research teams embarking on the early-stage discovery and development of novel small molecules.

Introduction: Deconstructing the Molecule for Target Prediction

The molecule this compound is, at present, a chemical entity without a known biological narrative. Its therapeutic potential is a blank slate. However, a chemoinformatic-led deconstruction of its architecture provides a rational basis for hypothesizing its molecular targets. The molecule is comprised of three key structural features:

-

Anilino Moiety: The aniline group is a cornerstone of kinase inhibitor design, famously acting as a "hinge-binding" scaffold that occupies the ATP-binding pocket of numerous protein kinases.[1]

-

Oxazole Ring: This five-membered heterocycle is a versatile pharmacophore found in compounds targeting a diverse range of biological targets, including protein kinases, tubulin, and transcription factors.[2][3]

-

Methoxy Group: Substitution with methoxy groups can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties, often by forming key hydrogen bonds or occupying hydrophobic pockets within a target protein.[4]

The convergence of these motifs, particularly the anilino-heterocycle core, strongly suggests that protein kinases are a high-probability target class. Furthermore, the overall topology bears resemblance to certain classes of microtubule-destabilizing agents. This guide, therefore, proposes a dual-pronged investigation into these two primary target classes.

Proposed High-Probability Therapeutic Targets

Based on structural analogy to approved and investigational drugs, we can postulate two primary, high-probability target classes for this compound.

Protein Tyrosine Kinases

The anilino-heterocycle scaffold is a privileged structure for ATP-competitive kinase inhibition. Specifically, 4-anilinoquinolines and 4-anilinoquinazolines are well-established inhibitors of receptor tyrosine kinases like c-Met and EGFR.[5][6] The core structure of this compound mimics this arrangement, positioning it as a candidate inhibitor for kinases implicated in oncology.

-

Primary Candidates:

-

c-Met (HGF Receptor): A key driver of cell proliferation, motility, and invasion, frequently dysregulated in various cancers.[5]

-

Src Family Kinases: Non-receptor tyrosine kinases that are central nodes in signaling pathways controlling cell growth and metastasis.[1]

-

VEGFR/EGFR Families: Other receptor tyrosine kinases where aniline-based inhibitors have shown significant activity.[7]

-

Microtubule Dynamics: Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are a clinically validated target for anticancer drugs.[8] The pharmacophores of many tubulin inhibitors, particularly those binding the colchicine site, consist of two aromatic domains held in a specific spatial orientation.[9][10] The phenyl and oxazole rings of this compound could potentially fulfill this requirement, making tubulin a plausible, albeit secondary, hypothesis.

A Tiered Experimental Workflow for Target Identification and Validation

A systematic, multi-tiered approach is essential to efficiently test our primary hypotheses and remain open to discovering unexpected activities. The workflow below is designed to move from broad, high-throughput screening to specific, mechanism-of-action studies.

Caption: Simplified c-Met signaling pathway.

This experiment verifies that the compound inhibits the phosphorylation (activation) of the target kinase and its downstream signaling proteins in cancer cells.

-

Protocol: Western Blot for Phospho-Kinase Signaling [11][12] 1. Cell Culture and Treatment: Plate a c-Met dependent cell line (e.g., MKN-45) and serum-starve overnight to reduce basal signaling. Pre-treat cells with various concentrations of this compound for 2 hours. 2. Stimulation: Stimulate the cells with HGF (the ligand for c-Met) for 15 minutes to induce c-Met phosphorylation. 3. Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. 4. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading. 5. SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane. 6. Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use GAPDH or β-actin as a loading control. 7. Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [13] 8. Analysis: Quantify band intensities to demonstrate a dose-dependent decrease in the phosphorylation of c-Met, Akt, and ERK, while total protein levels remain unchanged.

Conclusion and Future Directions

This guide outlines a systematic and resource-efficient strategy to elucidate the therapeutic potential of this compound. By initiating a broad but hypothesis-driven screening campaign, researchers can rapidly determine if the compound engages with high-value target classes like protein kinases or tubulin. Positive confirmation in Tier 1 seamlessly transitions into robust cellular and biochemical validation in Tier 2, building a comprehensive data package that clarifies the compound's mechanism of action.

Successful validation of a primary target, such as c-Met, would position this compound as a valuable lead compound. Subsequent efforts would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed pharmacokinetic profiling, and ultimately, evaluation in in vivo cancer models. This structured discovery roadmap provides the essential framework to translate a simple chemical structure into a potential therapeutic candidate.

References

- Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. (n.d.). PubMed.

- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). PubMed.

- Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. (2019). MDPI.

- A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. (n.d.). PNAS.

- Tubulin Polymerization Assay. (n.d.). Bio-protocol.

- (PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. (2025). ResearchGate.

- Pharmacophore for: (a) inhibitors of tubulin polymerisation, binding at the colchicine site, e.g. podophyllotoxin ( 1 ): A, C = variable aromatic domains. (n.d.). ResearchGate.

- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc.

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC.

- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.

- Kinase Screening and Profiling Services. (n.d.). BPS Bioscience.

- (PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate.

- Activities of 3-methoxy aniline derivatives of compound 3. (n.d.). ResearchGate.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). MDPI.

- KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.

- An Oxazole-Based Small-Molecule Stat3 Inhibitor Modulates Stat3 Stability and Processing and Induces Antitumor Cell Effects. (2007). ACS Chemical Biology.

- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2017). ePrints Soton.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.

- Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (n.d.). PubMed.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.

Sources

- 1. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. CST | Cell Signaling Technology [cellsignal.com]

The 3-Methoxy-4-(oxazol-5-yl)aniline Scaffold: A Cornerstone in the Development of Targeted Kinase and Dehydrogenase Inhibitors

Introduction: The Strategic Importance of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" has emerged as a powerful strategy for the efficient discovery of novel therapeutics. These molecular frameworks exhibit the inherent ability to bind to multiple biological targets with high affinity, providing a fertile ground for the development of potent and selective inhibitors. The 3-methoxy-4-(oxazol-5-yl)aniline moiety has distinguished itself as one such privileged scaffold. While not possessing a significant intrinsic biological activity, its structural and electronic properties make it an ideal building block for a range of pharmacologically active agents, most notably inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH) and Anaplastic Lymphoma Kinase (ALK). This technical guide provides an in-depth exploration of the mechanism of action of therapeutics derived from this versatile scaffold, intended for researchers, scientists, and drug development professionals.

Part 1: The this compound Scaffold in IMPDH Inhibition

Inosine Monophosphate Dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] This pathway is essential for the proliferation of both normal and cancerous cells, as well as for the replication of certain viruses. Consequently, IMPDH has become a significant target for the development of immunosuppressive, antiviral, and anticancer agents.[2]

Mechanism of Action of IMPDH Inhibitors Derived from the this compound Scaffold

A series of potent IMPDH inhibitors have been developed incorporating the this compound scaffold.[3] These inhibitors typically act as non-competitive or uncompetitive inhibitors with respect to the enzyme's natural substrate, inosine monophosphate (IMP), and its cofactor, NAD+. The core mechanism revolves around the binding of the inhibitor to a secondary site on the enzyme, inducing a conformational change that allosterically inhibits its catalytic activity.

The this compound moiety plays a crucial role in anchoring the inhibitor to the enzyme. Docking studies have revealed that the oxazole nitrogen can form key hydrogen bonding interactions with residues in the binding pocket, while the aniline and methoxy-substituted phenyl ring engage in favorable hydrophobic and van der Waals interactions.[4] The aniline nitrogen often serves as a key attachment point for further chemical elaboration, allowing for the introduction of additional functional groups that can enhance potency and selectivity.[3]

Figure 1: Allosteric inhibition of IMPDH by derivatives of the this compound scaffold.

Experimental Protocol: In Vitro IMPDH Enzymatic Assay

The following protocol outlines a standard method for assessing the inhibitory activity of compounds against IMPDH.

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA.

- Enzyme Solution: Recombinant human IMPDH2 diluted in assay buffer to the desired concentration (e.g., 20 nM).

- Substrate Solution: Inosine monophosphate (IMP) and NAD+ dissolved in assay buffer to final concentrations of 250 µM and 500 µM, respectively.

- Test Compound: Serial dilutions of the inhibitor (derived from the this compound scaffold) prepared in DMSO.

2. Assay Procedure:

- Add 2 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

- Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

- Initiate the reaction by adding 50 µL of the substrate solution to each well.

- Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time using a microplate reader.

3. Data Analysis:

- Calculate the initial reaction velocities from the linear portion of the absorbance curves.

- Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Part 2: The this compound Scaffold in ALK Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[5] The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers.[6]

Mechanism of Action of ALK Inhibitors and the Role of the Aniline Moiety

ALK inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the ALK kinase domain and preventing the phosphorylation of downstream signaling proteins. This blockade of the ALK signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in ALK-driven cancer cells.[7]

The this compound scaffold, while not directly present in the final structure of prominent ALK inhibitors like crizotinib, represents a key conceptual and synthetic precursor. The broader class of substituted anilines is a cornerstone of many kinase inhibitor scaffolds.[8] The aniline nitrogen and the substituted phenyl ring are crucial for establishing hydrogen bonds and hydrophobic interactions within the hinge region of the kinase's ATP-binding pocket. In the rational design of crizotinib, a 2-aminopyridine core ultimately served a similar function, highlighting the importance of this type of nitrogen-containing aromatic system for potent kinase inhibition.[8]

Figure 2: ATP-competitive inhibition of the ALK signaling pathway.

Experimental Protocol: In Vitro ALK Kinase Assay

The following is a representative protocol for an in vitro kinase assay to determine the potency of ALK inhibitors.

1. Reagent Preparation:

- Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

- Enzyme Solution: Recombinant human ALK enzyme diluted in kinase buffer to the desired concentration.

- Substrate/ATP Mix: A synthetic peptide substrate and ATP at a concentration near its Km for ALK (typically 10-100 µM) in kinase buffer.

- Test Compound: Serial dilutions of the potential ALK inhibitor in DMSO.

2. Kinase Reaction:

- Add 5 µL of the diluted test compound or vehicle control to the wells of a white assay plate.

- Add 5 µL of the diluted ALK enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

- Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well.

- Incubate the plate at 30°C for 60 minutes.

3. Signal Detection (e.g., ADP-Glo™ Assay):

- Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

- Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

- Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

- The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity.

- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The development of potent inhibitors from the this compound scaffold has been guided by extensive structure-activity relationship (SAR) studies.

| Modification Site | Observation for IMPDH Inhibitors | Observation for ALK Inhibitors (conceptual) |

| Aniline Nitrogen | Crucial for linking to other moieties; derivatization to ureas or amides often enhances potency.[3] | A key hinge-binding element; substitution pattern on the aniline ring is critical for selectivity. |

| Oxazole Ring | The nitrogen atom acts as a hydrogen bond acceptor.[4] | Can be replaced by other five-membered heterocycles to modulate properties. |

| Methoxy Group | Provides favorable interactions within a hydrophobic pocket of the enzyme. | Influences solubility and metabolic stability. |

| Phenyl Ring | Serves as a rigid core for the attachment of other functional groups. | Can be substituted to optimize interactions with the kinase's hydrophobic pockets. |

Conclusion: A Versatile Scaffold for Targeted Therapies

The this compound scaffold exemplifies the power of privileged structures in modern drug discovery. Its utility as a synthetic intermediate has enabled the creation of potent and selective inhibitors for two distinct and highly relevant therapeutic targets: IMPDH and ALK. The mechanisms of action of the resulting therapeutics, allosteric inhibition for IMPDH and competitive inhibition for ALK, underscore the versatility of this core structure. The continued exploration of derivatives based on this and similar scaffolds holds significant promise for the development of next-generation targeted therapies for a range of human diseases.

References

- Development of crizotinib, a rationally designed tyrosine kinase inhibitor for non-small cell lung cancer. International Journal of Cancer, 140(9), 1945-1954. URL: https://onlinelibrary.wiley.com/doi/10.1002/ijc.30533

- Crizotinib: from discovery to accelerated development to front-line treatment. Expert Review of Clinical Pharmacology, 8(6), 719-731. URL: https://www.tandfonline.com/doi/full/10.1586/17512433.2015.1085641

- In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. International Journal of Molecular Sciences, 16(2), 3584-3603. URL: https://www.mdpi.com/1422-0067/16/2/3584

- A three-dimensional pharmacophore model for IMPDH inhibitors. Chemical Biology & Drug Design, 78(1), 175-182. URL: https://onlinelibrary.wiley.com/doi/10.1111/j.1747-0285.2011.01128.x

- Tackling crizotinib resistance: The pathway from drug discovery to the pediatric clinic. Pharmacology & Therapeutics, 146, 24-38. URL: https://www.sciencedirect.com/science/article/pii/S016372581400155X

- Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. RSC Medicinal Chemistry, 11(1), 16-32. URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/c9md00458a

- ALK Inhibitors: Moving Rapidly From Discovery to Clinical Approval and Beyond. OncLive. URL: https://www.onclive.com/view/alk-inhibitors-moving-rapidly-from-discovery-to-clinical-approval-and-beyond

- Various reported inhibitors of IMPDH utilizing a 5-oxazolyl residue. ResearchGate. URL: https://www.researchgate.net/publication/221798369_Various_reported_inhibitors_of_IMPDH_utilizing_a_5-oxazolyl_residue

Sources

- 1. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A three-dimensional pharmacophore model for IMPDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Crizotinib: from discovery to accelerated development to front-line treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tackling crizotinib resistance: The pathway from drug discovery to the pediatric clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of crizotinib, a rationally designed tyrosine kinase inhibitor for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Toxicity Profile of 3-Methoxy-4-(oxazol-5-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the safety and toxicity profile of 3-Methoxy-4-(oxazol-5-yl)aniline (CAS: 198821-79-3), a heterocyclic amine of interest in pharmaceutical research and development.[1][2] Given the limited availability of empirical toxicological data for this specific molecule, this guide synthesizes known information, draws rational inferences from the toxicological profile of its parent compound, aniline, and employs in silico predictive models to forecast its potential hazards. Furthermore, this document outlines a robust, tiered experimental strategy for the definitive toxicological characterization of this compound, providing detailed, field-proven protocols for essential safety assays. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the potential risks associated with this compound and a practical framework for its safety evaluation.

Introduction and Physicochemical Properties

This compound is a substituted aniline derivative with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol .[1][][4][5] Its structure, featuring a methoxy group and an oxazole ring attached to the aniline core, suggests its potential utility as a scaffold in medicinal chemistry.[2][] The compound is typically supplied as a solid and is intended for research and development purposes only.[1][2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 198821-79-3 | [1][4] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][][4][5] |

| Molecular Weight | 190.2 g/mol | [1][][4][5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% | [2][] |

| Synonyms | 3-methoxy-4-(1,3-oxazol-5-yl)aniline | [1] |

Known Safety and Hazard Information: An Analysis of Available Data

Direct and comprehensive toxicological data for this compound is notably scarce. The available Material Safety Data Sheets (MSDS) lack specific details on occupational exposure limits and quantitative toxicity metrics.[1] However, they provide foundational safety precautions based on the general hazards associated with chemical compounds of this class.

2.1. Hazard Identification and Precautionary Measures